molecular formula C8H13ClN2O2 B1439180 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride CAS No. 1171345-16-6

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Cat. No.: B1439180
CAS No.: 1171345-16-6
M. Wt: 204.65 g/mol
InChI Key: CQVSGTHOHRVNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H12N2O2•HCl and a molecular weight of 204.65.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde, an amine, and a nitrile.

    Alkylation: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 2-position.

    Carboxylation: The alkylated imidazole is reacted with a suitable carboxylating agent to introduce the propanoic acid moiety.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are employed under basic conditions.

Major Products

Scientific Research Applications

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The propanoic acid moiety may also interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride
  • 3-(1H-tetrazol-1-yl)propanoic acid
  • 3-(2-oxopyrrolidin-1-yl)propanoic acid

Uniqueness

3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and may confer specific properties that are advantageous in certain applications .

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-2-7-9-4-6-10(7)5-3-8(11)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVSGTHOHRVNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.